2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one
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Overview
Description
2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: Another compound with a similar halogenated structure.
2-Chloro-5-methylaniline: Shares the chloro and methyl groups but differs in the core structure.
Uniqueness
What sets 2’-Chloro-5’-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7’-pyrrolo[3,2-d]pyrimidin]-6’(5’H)-one apart is its spiro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular geometries .
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
2'-chloro-5'-methylspiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C11H12ClN3O2/c1-15-7-6-13-10(12)14-8(7)11(9(15)16)2-4-17-5-3-11/h6H,2-5H2,1H3 |
InChI Key |
HXXWPTIWTXZMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(N=C2C3(C1=O)CCOCC3)Cl |
Origin of Product |
United States |
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